1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and functional group modifications. One common method includes:
Condensation: Aniline derivative reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the quinoline core.
Functional Group Modification: Introduction of the furan ring and carboxylic acid group through various organic reactions, such as Friedel-Crafts acylation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline core and furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the active sites of these enzymes, where the compound binds and disrupts their function.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid.
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.
Uniqueness
1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This structural feature can influence its binding affinity and specificity towards bacterial enzymes, potentially leading to different antibacterial activity profiles compared to other quinolones.
Properties
IUPAC Name |
1-ethyl-6-(furan-2-yl)-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-17-9-12(16(19)20)15(18)11-8-10(5-6-13(11)17)14-4-3-7-21-14/h3-9H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDLXOCVUWBNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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